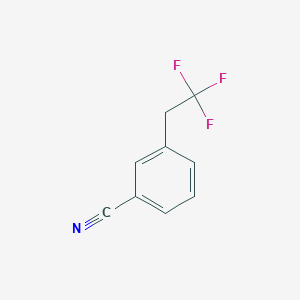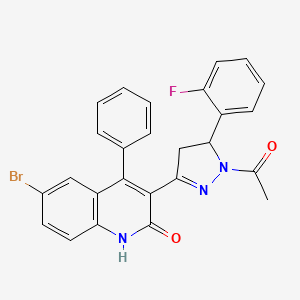![molecular formula H2N2O8PtS-2 B14122156 Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of dihydrogen dinitrosulfatoplatinate(II) typically involves the reaction of platinum(II) salts with nitrite and sulfate ions under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium nitrite and sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired complex . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: The nitrito and sulfato ligands can be substituted by other ligands such as chloride or ammonia under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in platinum-based chemotherapy drugs.
Mecanismo De Acción
The mechanism of action of dihydrogen dinitrosulfatoplatinate(II) involves its interaction with biological molecules, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based drugs like cisplatin. The molecular targets include DNA and various proteins involved in cell division and apoptosis pathways .
Comparación Con Compuestos Similares
Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum complexes such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different ligands.
Carboplatin: Another chemotherapy drug with a more stable structure and fewer side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Propiedades
Fórmula molecular |
H2N2O8PtS-2 |
|---|---|
Peso molecular |
385.18 g/mol |
Nombre IUPAC |
platinum;sulfuric acid;dinitrite |
InChI |
InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |
Clave InChI |
ZAZPLCLKAKFRMB-UHFFFAOYSA-L |
SMILES canónico |
N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


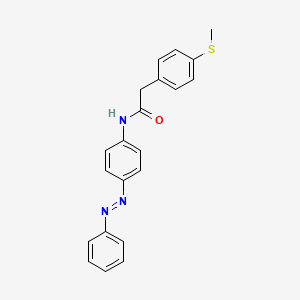
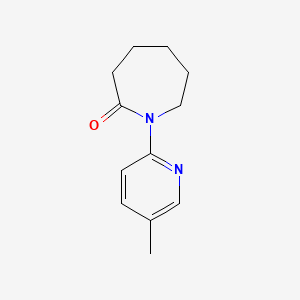
![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
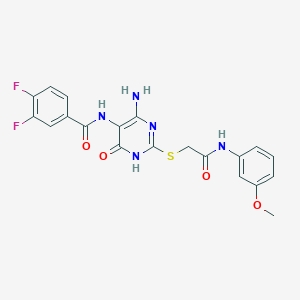

![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
